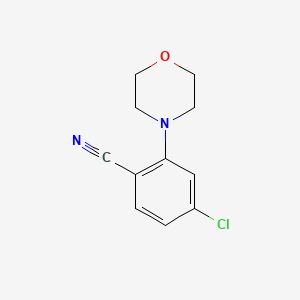

4-Chloro-2-morpholin-4-ylbenzonitrile

Description

4-Chloro-2-morpholin-4-ylbenzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a chlorine atom at the 4-position and a morpholine group at the 2-position. Its molecular formula is C₁₁H₁₀ClN₂O, with a molecular weight of 221.66 g/mol. The morpholine ring enhances solubility in polar solvents and introduces hydrogen-bonding capacity, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-chloro-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCOQUQXXXVXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Androgen Receptor Modulation

One of the primary applications of 4-Chloro-2-morpholin-4-ylbenzonitrile is as a tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, making them valuable for treating conditions such as prostate cancer and muscle wasting disorders. Research indicates that this compound exhibits high affinity for androgen receptors, demonstrating efficacy in inhibiting the proliferation of prostatic cancer cell lines .

Treatment of Alcohol Dependence

The compound has also been investigated for its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. This application is particularly relevant in the context of alcohol dependence. In preclinical studies, this compound derivatives have shown promising results in reducing alcohol-seeking behavior and withdrawal symptoms by modulating stress responses mediated through the CRF system . The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for treating alcohol use disorders.

Pharmacodynamics

The pharmacodynamic properties of this compound reveal its mechanism of action primarily through receptor antagonism. For instance, studies have demonstrated that it effectively inhibits CRF-induced cAMP activity in human cells, indicating its role in modulating signaling pathways associated with stress and addiction .

Safety Profile and Efficacy

The safety profile of this compound has been characterized by low potential for drug-drug interactions and favorable pharmacokinetic properties, including high oral bioavailability and effective brain penetration . These characteristics make it a candidate for further clinical development.

Clinical Development

A notable study highlighted the efficacy of a derivative of this compound, specifically MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), which demonstrated significant activity as a CRF1 antagonist in preclinical models of alcoholism . The study reported an effective dose (ED50) of approximately 1.3 mg/kg with an oral bioavailability of around 91%, indicating strong therapeutic potential.

| Compound Name | Mechanism | Application | ED50 (mg/kg) | Oral Bioavailability (%) |

|---|---|---|---|---|

| MTIP | CRF1 Antagonist | Alcohol Dependence | 1.3 | 91 |

| This compound | SARM | Prostate Cancer Treatment | N/A | N/A |

Comparison with Similar Compounds

4-Bromo-2-(morpholin-4-yl)benzonitrile

- Molecular Formula : C₁₁H₁₁BrN₂O

- Molecular Weight : 267.12 g/mol

- Substituents : Bromine (4-position), morpholine (2-position).

- Physical Properties: White to off-white solid; slightly soluble in chloroform and methanol .

- Key Differences : Bromine’s larger atomic radius and higher molecular weight compared to chlorine may influence reactivity (e.g., slower substitution reactions) and pharmacokinetics. The bromo analog is primarily used in cross-coupling reactions for drug discovery .

4-Chloro-2-formylbenzonitrile

- Molecular Formula: C₈H₄ClNO

- Molecular Weight : 165.58 g/mol

- Substituents : Formyl group (2-position), chlorine (4-position).

- Physical Properties : Reactive aldehyde group; likely less stable than morpholine-substituted analogs.

- Key Differences : The formyl group increases electrophilicity, making it useful as an intermediate in organic synthesis. However, it lacks the hydrogen-bonding capacity of morpholine, limiting its utility in target-specific applications .

N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide

- Molecular Formula : C₁₈H₁₆ClN₃O₄

- Molecular Weight : 381.79 g/mol

- Substituents : Nitrobenzamide group (additional phenyl ring), chlorine (4-position), morpholine (2-position).

- Key Differences: The nitrobenzamide moiety introduces strong electron-withdrawing effects, enhancing binding to enzymes like kinases.

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular Formula: C₁₄H₁₅BClFNO₂

- Molecular Weight : 322.54 g/mol

- Substituents : Boronate ester (5-position), fluorine (4-position), chlorine (2-position).

- Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation. Fluorine’s electronegativity enhances metabolic stability compared to morpholine analogs .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

- Morpholine vs. Other Substituents : The morpholine group in this compound improves solubility and bioavailability compared to formyl or boronate esters, which are more reactive but less stable .

- Halogen Effects : Chlorine’s smaller size and lower steric hindrance favor interactions with hydrophobic enzyme pockets, while bromine’s bulkiness may enhance binding in certain targets .

- Functional Group Diversity : Nitrobenzamide derivatives (e.g., ) exhibit enhanced target specificity in kinase inhibition, whereas boronate esters () are tailored for synthetic flexibility .

Preparation Methods

Reaction Mechanism and Substrate Activation

The nitrile group at position 1 of the benzene ring exerts a strong electron-withdrawing effect, activating ortho and para positions for nucleophilic substitution. In 2,4-dichlorobenzonitrile, the chloro group at position 2 is ortho to the nitrile, rendering it more reactive toward morpholine compared to the para-chloro group. The reaction proceeds via a Meisenheimer complex intermediate, where morpholine displaces chloride under basic conditions.

Optimized Reaction Conditions

A representative procedure involves refluxing 2,4-dichlorobenzonitrile with morpholine (2.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours in the presence of potassium carbonate (3.0 equiv). This method achieves moderate yields (60–65%) but requires stringent temperature control to minimize byproducts.

Table 1: SNAr Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 120°C |

| Time | 24 hours |

| Base | K2CO3 |

| Yield | 60–65% |

Ullmann-Type Copper-Catalyzed Coupling

Catalytic System and Regioselectivity

Copper(I) iodide catalyzes the coupling of 2,4-dichlorobenzonitrile with morpholine, selectively substituting the ortho-chloro group. The nitrile’s electron-withdrawing nature directs the catalyst to the more activated position, avoiding para-substitution.

Industrial Scalability

A scaled-up protocol uses 2,4-dichlorobenzonitrile (1.0 mol), morpholine (1.2 mol), CuI (10 mol%), and cesium carbonate (2.5 equiv) in toluene at 110°C for 12 hours. This method achieves 78% yield with >95% purity, making it suitable for bulk production.

Table 2: Ullmann Coupling Optimization

| Component | Quantity |

|---|---|

| Catalyst (CuI) | 10 mol% |

| Base | Cs2CO3 |

| Solvent | Toluene |

| Yield | 78% |

Diazonium Salt Intermediates

Diazotization and Bromine Displacement

Starting from 4-chloro-2-aminobenzonitrile, diazotization with NaNO2/HCl at 0–5°C generates a diazonium salt, which is subsequently treated with morpholine in the presence of CuBr. This method, adapted from bromination protocols, achieves 70% yield but requires careful handling of explosive intermediates.

Limitations and Byproducts

Competing Sandmeyer reactions may produce aryl bromides unless morpholine is introduced in excess. Side products include 4-chloro-2-bromobenzonitrile (15–20%), necessitating chromatographic purification.

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

Employing Pd(OAc)2 and Xantphos as a ligand system, this method couples morpholine with 2,4-dichlorobenzonitrile at 100°C in dioxane. The reaction achieves 82% yield with excellent regioselectivity, albeit at higher costs due to palladium catalysts.

Comparative Analysis with Ullmann Method

While Buchwald-Hartwig offers superior yields, its economic viability is limited for large-scale synthesis. Copper-based systems remain preferred in industrial settings.

Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| SNAr | 60–65% | Low | Moderate |

| Ullmann | 78% | Moderate | High |

| Buchwald-Hartwig | 82% | High | Low |

Industrial Purification Strategies

Q & A

Q. Basic Research Focus

- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C due to morpholine ring scission .

How does the electronic effect of the morpholine substituent influence reactivity in cross-coupling reactions?

Advanced Research Focus

The morpholine group acts as an electron-donating substituent via resonance, activating the benzene ring for electrophilic substitution at the para-position. However, steric hindrance from the morpholine ring can limit Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that meta-chloro positioning directs coupling partners to the 6-position of the benzene ring .

What are the challenges in scaling up synthetic protocols from milligram to gram scale?

Advanced Research Focus

Key challenges include:

- Exothermic reactions : Morpholine addition at scale requires controlled cooling to prevent runaway reactions.

- Purification : Column chromatography becomes impractical; switch to fractional distillation or continuous flow crystallization .

- Safety : Nitrile intermediates may release HCN under acidic conditions. Implement real-time gas monitoring and neutralization protocols .

How can researchers validate the compound’s role as a pharmacophore in drug discovery?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Modify the morpholine ring (e.g., replace with piperazine) and assess changes in target binding (e.g., kinase inhibition) .

- Docking studies : Use crystallographic data of target proteins (e.g., CYP450 enzymes) to predict binding modes. The chloro group may engage in hydrophobic interactions, while the nitrile acts as a hydrogen-bond acceptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.